

## A Preclinical Head-to-Head: TNO155 Versus Other Allosteric SHP2 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |
|----------------------|------------|-----------|
| Compound Name:       | Shp2-IN-14 |           |
| Cat. No.:            | B12385924  | Get Quote |

A comparative analysis of the preclinical performance of TNO155, a leading allosteric inhibitor of the protein tyrosine phosphatase SHP2, reveals a competitive landscape of potent agents targeting this critical oncogenic node. While a direct comparison with a compound designated "Shp2-IN-14" is not feasible due to the absence of publicly available preclinical data for a molecule with this identifier, this guide provides a comprehensive evaluation of TNO155 against other well-characterized preclinical allosteric SHP2 inhibitors, offering researchers and drug developers valuable insights into their relative strengths and potential applications.

This guide synthesizes available preclinical data to objectively compare the biochemical potency, in vitro cellular activity, and in vivo efficacy of TNO155 with other notable allosteric SHP2 inhibitors. Detailed experimental methodologies for key assays are provided to ensure reproducibility and aid in the critical evaluation of the presented data.

### SHP2: A Convergent Node in Oncogenic Signaling

Src homology region 2-containing protein tyrosine phosphatase 2 (SHP2), encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that plays a pivotal role in mediating signal transduction downstream of multiple receptor tyrosine kinases (RTKs).[1][2] Upon activation by growth factors, SHP2 is recruited to phosphorylated RTKs or adaptor proteins, where it dephosphorylates key substrates, leading to the activation of the RAS-MAPK signaling cascade.[3] This pathway is a central driver of cell proliferation, survival, and differentiation.[4] Dysregulation of SHP2 activity, through gain-of-function mutations or







overexpression, is implicated in the pathogenesis of various cancers and developmental disorders.[5] Consequently, SHP2 has emerged as a compelling therapeutic target in oncology.

Allosteric inhibitors of SHP2 represent a novel class of anti-cancer agents.[6] Unlike traditional active site inhibitors, these molecules bind to a tunnel-like pocket in the protein, stabilizing SHP2 in an inactive conformation.[1][7] This mechanism of action offers high selectivity and avoids the challenges associated with targeting the highly conserved active site of phosphatases.





Click to download full resolution via product page

Caption: The SHP2 signaling pathway and the mechanism of action of allosteric inhibitors.



## In Vitro Performance: A Comparative Look at Potency and Cellular Activity

The preclinical evaluation of SHP2 inhibitors typically begins with assessing their biochemical potency against the purified enzyme and their activity in cancer cell lines.

## **Biochemical and Cellular Potency**

The following table summarizes the available in vitro data for TNO155 and other representative allosteric SHP2 inhibitors. It is important to note that direct cross-study comparisons should be made with caution due to variations in experimental conditions.

| Compound   | Biochemical<br>IC₅₀ (SHP2) | Cellular pERK<br>Inhibition IC50 | Cell Viability                      | Reference Cell<br>Line(s)                 |
|------------|----------------------------|----------------------------------|-------------------------------------|-------------------------------------------|
| TNO155     | ~11 nM                     | Low nM range                     | Not widely reported as single agent | KYSE-520,<br>various solid<br>tumor lines |
| RMC-4630   | Potent, selective          | Low nM range                     | Not widely reported as single agent | Various RAS-<br>addicted cancer<br>lines  |
| IACS-13909 | Potent, selective          | Low nM range                     | Not widely reported as single agent | Osimertinib-<br>resistant NSCLC<br>lines  |
| ICP-189    | < 5 nM                     | Not specified                    | Potent in activated RTK/RAS lines   | MIA-PaCa-2,<br>KYSE-520, NCI-<br>H358     |

IC<sub>50</sub> values are approximate and compiled from various sources.[8][9] The focus of many preclinical studies is on combination therapies, hence single-agent cell viability IC<sub>50</sub> values are not always the primary reported metric.

# In Vivo Efficacy: Tumor Growth Inhibition in Xenograft Models



The ultimate preclinical validation for an anti-cancer agent lies in its ability to inhibit tumor growth in vivo. SHP2 inhibitors have been extensively evaluated in various xenograft models, often demonstrating robust efficacy, particularly in combination with other targeted therapies.

## **Xenograft Studies**

The table below presents a summary of representative in vivo studies for TNO155 and other allosteric SHP2 inhibitors.

| Compound   | Xenograft<br>Model                     | Dosing<br>Regimen      | Tumor Growth<br>Inhibition (TGI) | Combination<br>Agent(s)                     |
|------------|----------------------------------------|------------------------|----------------------------------|---------------------------------------------|
| TNO155     | Various solid<br>tumor PDX             | Varies                 | Significant TGI                  | EGFRi, KRAS<br>G12Ci, CDK4/6i,<br>anti-PD-1 |
| RMC-4630   | RAS-addicted solid tumors              | Intermittent<br>dosing | Tumor<br>regressions<br>observed | Sotorasib (KRAS<br>G12Ci)                   |
| IACS-13909 | Osimertinib-<br>resistant NSCLC        | Not specified          | Tumor<br>regression              | Osimertinib                                 |
| ICP-189    | MIA-Pa-Ca-2,<br>KYSE-520, NCI-<br>H358 | Not specified          | Robust tumor growth control      | Trametinib,<br>Sotorasib,<br>Osimertinib    |

PDX: Patient-Derived Xenograft. TGI data is often presented as a percentage of the control group's tumor growth. Specific percentages vary widely depending on the model and combination therapy.[8][10][11]

## **Experimental Methodologies**

To ensure a thorough understanding of the presented data, this section details the typical experimental protocols used in the preclinical evaluation of SHP2 inhibitors.

## **Biochemical SHP2 Inhibition Assay**



This assay measures the direct inhibitory effect of a compound on the enzymatic activity of purified SHP2 protein.



Click to download full resolution via product page

Caption: Workflow for a biochemical SHP2 inhibition assay.

#### Protocol:

- Purified recombinant human SHP2 protein is incubated with varying concentrations of the test inhibitor.
- A synthetic phosphopeptide substrate is added to initiate the enzymatic reaction.
- The reaction is allowed to proceed for a defined period at a controlled temperature.
- The amount of inorganic phosphate released is quantified, typically using a colorimetric or fluorescent method.
- The half-maximal inhibitory concentration (IC<sub>50</sub>) is calculated by plotting the percentage of inhibition against the inhibitor concentration.

### Cellular Phospho-ERK (pERK) Inhibition Assay

This assay assesses the ability of an inhibitor to block SHP2-mediated signaling within a cellular context by measuring the phosphorylation of a key downstream effector, ERK.

#### Protocol:



- Cancer cells known to be dependent on SHP2 signaling are seeded in multi-well plates.
- Cells are treated with a range of concentrations of the SHP2 inhibitor.
- After a specific incubation period, the cells are lysed to extract proteins.
- The levels of phosphorylated ERK (pERK) and total ERK are measured using techniques such as Western blotting or ELISA.
- The IC<sub>50</sub> for pERK inhibition is determined by quantifying the reduction in pERK levels relative to total ERK.

## **Cell Viability Assay (MTT Assay)**

This assay measures the effect of the inhibitor on the metabolic activity of cancer cells, which serves as an indicator of cell viability and proliferation.



Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. SHP2: A Pleiotropic Target at the Interface of Cancer and Its Microenvironment PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tyrosine phosphatase PTPN11/SHP2 in solid tumors bull's eye for targeted therapy? -PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent advances in the discovery of protein tyrosine phosphatase SHP2 inhibitors PMC [pmc.ncbi.nlm.nih.gov]
- 4. irbm.com [irbm.com]



- 5. mdpi.com [mdpi.com]
- 6. Allosteric SHP2 inhibitors in cancer: Targeting the intersection of RAS, resistance, and the immune microenvironment PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. aacrjournals.org [aacrjournals.org]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Allosteric SHP2 Inhibitor, IACS-13909, Overcomes EGFR-Dependent and EGFR-Independent Resistance Mechanisms toward Osimertinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. onclive.com [onclive.com]
- To cite this document: BenchChem. [A Preclinical Head-to-Head: TNO155 Versus Other Allosteric SHP2 Inhibitors]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12385924#shp2-in-14-versus-tno155-in-preclinical-models]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com



